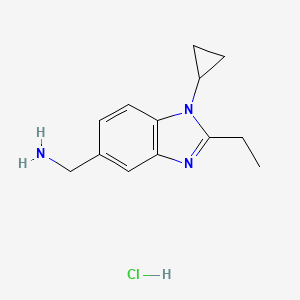

(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride

CAS No.: 1803587-13-4

Cat. No.: VC4087467

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803587-13-4 |

|---|---|

| Molecular Formula | C13H18ClN3 |

| Molecular Weight | 251.75 |

| IUPAC Name | (1-cyclopropyl-2-ethylbenzimidazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H17N3.ClH/c1-2-13-15-11-7-9(8-14)3-6-12(11)16(13)10-4-5-10;/h3,6-7,10H,2,4-5,8,14H2,1H3;1H |

| Standard InChI Key | PSOHJXSIGHIAIG-UHFFFAOYSA-N |

| SMILES | CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl |

| Canonical SMILES | CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl |

Introduction

Chemical Identity and Structural Features

The compound belongs to the benzodiazole family, characterized by a fused bicyclic structure comprising a benzene ring and a diazole ring. Its IUPAC name, (1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride, reflects the following substituents:

-

A cyclopropyl group at position 1 of the benzodiazole core.

-

An ethyl group at position 2.

-

A methanamine side chain at position 5, protonated as a hydrochloride salt .

Table 1: Molecular Identity

The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical formulations . X-ray crystallography of analogous benzodiazoles reveals planar aromatic systems and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that stabilize crystal lattices .

| Step | Intermediate | Role |

|---|---|---|

| 1 | 1-Cyclopropyl-1H-benzodiazole | Core structure formation |

| 2 | 2-Ethyl derivative | Alkylation for side chain |

| 3 | 5-Methanamine analog | Functionalization for bioactivity |

The process parallels methods described for dihydrochloride analogs, where refluxing in polar aprotic solvents (e.g., DMF) with sodium metabisulfite facilitates cyclization . Purification typically involves recrystallization from ethyl acetate .

Physicochemical Properties

The compound’s hydrochloride salt form ensures moderate solubility in water and polar organic solvents. Key properties include:

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Solubility in Water | >10 mg/mL (estimated) | |

| Melting Point | Not reported | – |

| Storage Conditions | Room temperature | |

| Stability | Hygroscopic; light-sensitive | Inferred |

The planar benzodiazole system facilitates π-π interactions, as observed in similar compounds where centroid distances of 3.7955 Å stabilize crystal packing . Spectroscopic data (e.g., NMR, IR) would typically reveal N-H stretching (≈3300 cm⁻¹) and aromatic C=C vibrations (≈1600 cm⁻¹) .

Future Research Directions

Areas warranting further investigation include:

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

-

Target Identification: High-throughput screening against disease-relevant enzymes.

-

Formulation Optimization: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume